Fosravuconazole

Description

Fosravuconazole is under investigation in clinical trial NCT03378661 (BENDITA BEnznidazole New Doses Improved Treatment and Associations).

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

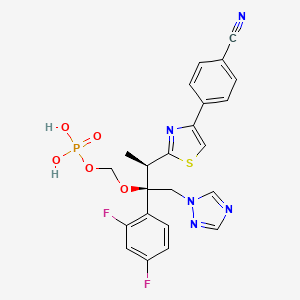

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N5O5PS/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33)/t15-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTNEMZCCLUTNX-NPMXOYFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N5O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188627 | |

| Record name | Fosravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351227-64-0 | |

| Record name | 4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-1-methyl-2-[(phosphonooxy)methoxy]-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351227-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosravuconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351227640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosravuconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSRAVUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Q6O5430L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fosravuconazole on Fungal Cells

For Researchers, Scientists, and Drug Development Professionals

November 20, 2025

Executive Summary

Fosravuconazole is a second-generation triazole antifungal agent that, after conversion to its active form, ravuconazole, potently disrupts the integrity of the fungal cell. Contrary to a potential misconception, its primary target is not the fungal cell wall but rather the cell membrane. Ravuconazole specifically inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol, an essential component for maintaining the structure and function of the fungal cell membrane. The resulting membrane stress has significant downstream consequences, including indirect but profound effects on the cell wall. These secondary effects involve a compensatory upregulation of chitin synthesis and disorganization of other cell wall components, ultimately contributing to the overall antifungal activity. This guide provides a detailed examination of this mechanism, quantitative data on its efficacy, and the experimental protocols used to elucidate its action.

Introduction to this compound

This compound is a water-soluble phosphonooxymethyl prodrug of ravuconazole, designed to improve the bioavailability of the active compound.[1] Developed for the treatment of various fungal infections, it is particularly noted for its efficacy against onychomycosis.[2] As a triazole antifungal, its mechanism is rooted in the disruption of sterol synthesis, a pathway vital for fungal survival but absent in mammals in the same form, providing a degree of selective toxicity.[1]

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The principal antifungal activity of this compound, through its active metabolite ravuconazole, is the inhibition of lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is a key component of the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[4]

Ergosterol Biosynthesis Pathway and its Inhibition by Ravuconazole:

-

Lanosterol to Ergosterol Conversion: In fungi, lanosterol is converted to ergosterol through a series of enzymatic steps. Lanosterol 14α-demethylase catalyzes the oxidative removal of the 14α-methyl group from lanosterol.[5] This is a vital step in the formation of mature ergosterol.

-

Ravuconazole's Role: Ravuconazole, with its triazole ring, binds to the heme iron cofactor in the active site of lanosterol 14α-demethylase.[6] This binding competitively inhibits the enzyme, preventing the demethylation of lanosterol.

-

Consequences of Inhibition: The inhibition of this enzyme leads to two major cellular events:

-

Depletion of Ergosterol: The lack of ergosterol compromises the fluidity, permeability, and structural integrity of the fungal cell membrane.[4][7]

-

Accumulation of Toxic Sterols: The cell accumulates 14α-methylated sterol precursors, such as lanosterol, which are toxic to the cell and further disrupt membrane function.[3]

-

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by ravuconazole.

// Nodes Squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; Lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediates [label="14-demethylated\nintermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Functional Cell\nMembrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ravuconazole [label="Ravuconazole\n(active form of this compound)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP51 [label="Lanosterol 14α-demethylase\n(CYP51)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; ToxicSterols [label="Accumulation of\ntoxic 14α-methylated\nsterols", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=parallelogram];

// Edges Squalene -> Lanosterol [label="...multiple steps..."]; Lanosterol -> CYP51 [arrowhead=none]; CYP51 -> Intermediates [label="demethylation"]; Intermediates -> Ergosterol [label="...multiple steps..."]; Ergosterol -> Membrane; Ravuconazole -> CYP51 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; CYP51 -> ToxicSterols [style=dashed, arrowhead=open, color="#EA4335"];

// Invisible nodes for alignment inv1 [style=invis, shape=point, width=0]; Lanosterol -> inv1 [style=invis]; inv1 -> ToxicSterols [style=invis];

}

Caption: Ergosterol biosynthesis pathway and inhibition by ravuconazole.Indirect Effects on the Fungal Cell Wall

While the primary target of ravuconazole is the cell membrane, its disruption triggers a cellular stress response that significantly impacts the structure and synthesis of the fungal cell wall. The cell wall and cell membrane are functionally and structurally linked, and stress in one often leads to compensatory changes in the other.

Key Indirect Effects:

-

Increased Chitin Synthesis: As a response to the compromised integrity of the cell membrane, fungal cells often upregulate the synthesis of chitin, a key structural polysaccharide in the cell wall. This is a compensatory mechanism to reinforce the cell wall and prevent osmotic lysis. Studies have shown that azole antifungals can induce changes in the amount of chitin in the cell wall, a response previously thought to be specific to echinocandins.

-

Disorganization of Cell Wall Carbohydrates: The inhibition of lanosterol 14α-demethylase has been shown to trigger an excessive and disorganized synthesis of cell wall carbohydrates, leading to the formation of patches of chitin and β-glucan. This aberrant deposition of cell wall material can contribute to the fungicidal effect of the drug.

-

Activation of Cell Wall Integrity (CWI) Pathway: The stress induced by membrane disruption activates signaling cascades such as the Cell Wall Integrity (CWI) pathway. This pathway regulates cell wall remodeling in response to environmental insults. While intended to be a survival mechanism, the chronic activation and subsequent disorganization of cell wall synthesis can be detrimental to the fungus.

The following diagram illustrates the logical relationship between the primary action of ravuconazole and its indirect effects on the fungal cell wall.

// Nodes this compound [label="this compound\n(Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ravuconazole [label="Ravuconazole\n(Active Drug)", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="Inhibition of\nLanosterol 14α-demethylase\n(CYP51)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ErgosterolDepletion [label="Ergosterol Depletion &\nAccumulation of Toxic Sterols", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MembraneStress [label="Cell Membrane Stress\n(Primary Effect)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CWI_Activation [label="Activation of Cell Wall\nIntegrity (CWI) Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; ChitinUpregulation [label="Increased Chitin Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Disorganization [label="Disorganized Cell Wall\nCarbohydrate Deposition", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellWallDefects [label="Cell Wall Defects\n(Indirect Effect)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellDeath [label="Fungal Cell Death", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> Ravuconazole [label="Metabolic\nConversion"]; Ravuconazole -> Inhibition; Inhibition -> ErgosterolDepletion; ErgosterolDepletion -> MembraneStress; MembraneStress -> CWI_Activation; CWI_Activation -> ChitinUpregulation; CWI_Activation -> Disorganization; ChitinUpregulation -> CellWallDefects; Disorganization -> CellWallDefects; MembraneStress -> CellDeath; CellWallDefects -> CellDeath;

}

Caption: Workflow of this compound's indirect effects on the fungal cell wall.Quantitative Data on Antifungal Activity

The in vitro activity of ravuconazole has been evaluated against a broad spectrum of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Ravuconazole against Candida Species

| Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| Candida albicans | 6,970 | ≤0.008 - >8 | 0.015 | 0.03 | |

| Candida glabrata | 6,970 | ≤0.008 - >8 | 0.25 | 1 | |

| Candida parapsilosis | 6,970 | ≤0.008 - >8 | 0.03 | 0.12 | |

| Candida tropicalis | 6,970 | ≤0.008 - >8 | 0.03 | 0.12 |

| Candida krusei | 6,970 | ≤0.008 - >8 | 0.12 | 0.25 | |

Table 2: In Vitro Activity of Ravuconazole against Filamentous Fungi

| Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| Aspergillus fumigatus | 114 | 0.25 - 4 | 0.5 | 0.5 | |

| Aspergillus flavus | 13 | 0.5 - 1 | 0.5 | 1 | |

| Aspergillus niger | 22 | 0.5 - 4 | 1 | 2 | |

| Aspergillus terreus | 8 | 0.25 - 1 | 0.5 | 1 | |

| Trichophyton rubrum | 37 | 0.002 - ≥128 | 0.530 (GM) | - |

| Trichophyton indotineae | 37 | 0.002 - ≥128 | 0.530 (GM) | - | |

GM = Geometric Mean

Experimental Protocols

In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol describes a method to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound against recombinant fungal CYP51.

Materials:

-

Recombinant fungal CYP51 enzyme

-

Cytochrome P450 reductase (CPR)

-

NADPH

-

Lanosterol (substrate)

-

Test compound (Ravuconazole)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.1, with 25% glycerol)

-

HPLC system with a UV detector

Procedure:

-

Enzyme Reconstitution: Prepare a reaction mixture containing the recombinant CYP51 and CPR in the reaction buffer. The typical molar ratio is 1:2 (CYP51:CPR).

-

Inhibitor Preparation: Prepare serial dilutions of ravuconazole in a suitable solvent (e.g., DMSO).

-

Reaction Initiation: In a microplate or microcentrifuge tubes, combine the reconstituted enzyme mixture, lanosterol substrate (e.g., 50 µM final concentration), and varying concentrations of ravuconazole. The final concentration of CYP51 is typically around 0.5 µM.

-

Start the Reaction: Initiate the demethylase reaction by adding NADPH to a final concentration of 100 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as ethyl acetate.

-

Product Extraction: Extract the sterols from the reaction mixture using the organic solvent.

-

Analysis: Evaporate the solvent, redissolve the residue in a suitable mobile phase, and analyze the products by reverse-phase HPLC. The conversion of lanosterol to its demethylated product is monitored by UV absorbance.

-

IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes a 50% reduction in the enzymatic activity.

Broth Microdilution Method for MIC Determination (based on CLSI M27-A3)

This protocol outlines the standardized method for determining the MIC of antifungal agents against yeasts.

Materials:

-

Fungal isolate

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Antifungal agent (Ravuconazole)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on Sabouraud dextrose agar. Prepare a suspension of the fungal cells in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Antifungal Dilution: Prepare serial twofold dilutions of ravuconazole in RPMI-1640 medium in the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well containing the antifungal dilutions with the prepared fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The reading can be done visually or with a spectrophotometer.

The following diagram shows the experimental workflow for MIC determination.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepInoculum [label="Prepare Fungal Inoculum\n(0.5 McFarland)", fillcolor="#FBBC05", fontcolor="#202124"]; PrepPlates [label="Prepare Serial Dilutions of\nthis compound in Microplate", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="Inoculate Microplate Wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 35°C\nfor 24-48 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReadResults [label="Read Results Visually or\nwith Spectrophotometer", fillcolor="#34A853", fontcolor="#FFFFFF"]; DetermineMIC [label="Determine MIC\n(Lowest concentration with\nsignificant growth inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PrepInoculum; Start -> PrepPlates; PrepInoculum -> Inoculate; PrepPlates -> Inoculate; Inoculate -> Incubate; Incubate -> ReadResults; ReadResults -> DetermineMIC; DetermineMIC -> End; }

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.Staining for Fungal Cell Wall Components

Calcofluor White Staining for Chitin:

-

Sample Preparation: Place a drop of the fungal culture or specimen on a clean microscope slide.

-

Staining: Add one drop of Calcofluor White stain and one drop of 10% potassium hydroxide (to clear cellular debris).[3]

-

Incubation: Cover with a coverslip and let it stand for 1-2 minutes.[3]

-

Visualization: Observe under a fluorescence microscope with a UV filter. Chitin in the fungal cell walls will fluoresce bright blue-white.[3]

Aniline Blue Staining for β-1,3-Glucan:

-

Sample Preparation: Fungal hyphae are grown in a suitable medium and then washed.

-

Staining: Resuspend the hyphae in a solution containing aniline blue (e.g., 0.1 mg/mL).

-

Incubation: Incubate for a short period (e.g., 5-10 minutes).

-

Visualization: Observe under a fluorescence microscope. β-1,3-glucan will fluoresce, and the intensity can be quantified to assess changes in its content.

Conclusion

This compound, through its active form ravuconazole, employs a potent and specific mechanism of action against fungal pathogens. Its primary target is lanosterol 14α-demethylase, leading to the disruption of ergosterol biosynthesis and compromised cell membrane integrity. This primary insult triggers a cascade of secondary effects, most notably the disorganization and altered synthesis of the fungal cell wall. This dual impact on both the cell membrane and, indirectly, the cell wall underscores its efficacy as an antifungal agent. A thorough understanding of this multifaceted mechanism is crucial for the continued development and strategic use of this compound and other azole antifungals in combating fungal diseases.

References

- 1. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [iro.uiowa.edu]

- 3. researchgate.net [researchgate.net]

- 4. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Activity of Isavuconazole and Other Mould-Active Azoles against Aspergillus fumigatus with and without CYP51 Alterations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Activity of Fosravuconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole is a novel, water-soluble triazole antifungal agent. It functions as a prodrug, designed to enhance the bioavailability of its active metabolite, Ravuconazole.[1][2][3] Approved in Japan for the treatment of onychomycosis, this compound is also under investigation for other fungal infections, including eumycetoma.[2][4] This guide provides a detailed overview of its chemical structure, synthesis, mechanism of action, and relevant technical data for research and development professionals.

Chemical Structure and Properties

This compound is chemically designated as [(2R,3R)-3-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate.[2] The molecule possesses two defined stereocenters at the 2R and 3R positions. The presence of a phosphate ester group significantly improves its aqueous solubility compared to the active drug, Ravuconazole.[5]

Below is a 2D representation of the chemical structure of this compound:

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| IUPAC Name | [(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate[2] |

| Molecular Formula | C₂₃H₂₀F₂N₅O₅PS[2] |

| Molecular Weight | 547.47 g·mol⁻¹[2] |

| CAS Number | 351227-64-0 |

| SMILES | C--INVALID-LINK----INVALID-LINK--(OCOP(=O)(O)O)c1ccc(F)cc1F[2] |

| InChI Key | SYTNEMZCCLUTNX-NPMXOYFQSA-N[2] |

Synthesis Overview

This compound is synthesized from its active form, Ravuconazole. The key transformation involves the introduction of a phosphonooxymethyl ether group at the tertiary alcohol of Ravuconazole. A general synthetic approach is as follows:

-

O-Alkylation of Ravuconazole : Ravuconazole is reacted with a suitable chloromethylphosphate derivative, such as di-tert-butyl chloromethylphosphate, in the presence of a base. This step introduces the protected phosphate ester group.

-

Deprotection : The tert-butyl protecting groups on the phosphate ester are subsequently removed, typically under acidic conditions using an acid like trifluoroacetic acid (TFA).

-

Salt Formation : The resulting free acid form of this compound can then be converted to a more stable and soluble salt, such as the L-lysine ethanolate salt, for pharmaceutical formulation.[5]

Mechanism of Action

This compound itself is biologically inactive. Following oral administration, it is rapidly and extensively metabolized by phosphatases in the body to yield the active antifungal agent, Ravuconazole.[1][3][4] Ravuconazole exerts its antifungal effect through the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.

The mechanism proceeds as follows:

-

Prodrug Conversion : this compound is hydrolyzed to Ravuconazole.

-

Enzyme Inhibition : Ravuconazole targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][3][6][7]

-

Disruption of Ergosterol Synthesis : This enzymatic inhibition blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1]

-

Cell Membrane Disruption : The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and cell death.[1][3]

Quantitative Data

In Vitro Antifungal Activity of Ravuconazole

The in vitro efficacy of the active metabolite, Ravuconazole, has been evaluated against a broad range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data.

Table 2: In Vitro Activity of Ravuconazole against Candida Species

| Fungal Species | MIC₉₀ (μg/mL) |

| Candida albicans | 0.03[8] |

| Candida glabrata | 1.0 - 2.0[8] |

| Candida krusei | 0.25[8] |

| All Candida spp. | 0.25[8] |

Table 3: In Vitro Activity of Ravuconazole against Filamentous Fungi

| Fungal Species | MIC₅₀ (μg/mL) |

| Aspergillus fumigatus | 1.0 |

| Rhizopus oryzae | 1.0[9] |

| Scedosporium apiospermum | 4.0 |

| Madurella mycetomatis | 0.004[10] |

Pharmacokinetic Parameters of Ravuconazole after this compound Administration

A study in patients with eumycetoma provided the following pharmacokinetic insights for Ravuconazole following the administration of this compound.

Table 4: Population Pharmacokinetic Parameters of Ravuconazole

| Parameter | Value | Description |

| Elimination | Michaelis-Menten | Follows non-linear elimination kinetics.[11][12] |

| Bioavailability Increase | 63% | Increase observed during the loading dose phase.[11][12] |

| Protein Binding | ~98% | High level of binding to plasma proteins.[11][13] |

| Half-life | Long (allows for once-weekly dosing) | The extended half-life is a key clinical advantage.[11] |

Experimental Protocol: Antifungal Susceptibility Testing

The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of Ravuconazole against a fungal isolate, based on the broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14]

Objective

To determine the in vitro susceptibility of a fungal isolate to Ravuconazole by establishing the MIC.

Materials

-

Ravuconazole analytical grade powder

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

RPMI-1640 broth with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer

-

Fungal isolate

-

Sterile saline

-

Vortex mixer

-

Incubator (35°C)

Methodology

-

Preparation of Ravuconazole Stock Solution :

-

Prepare a stock solution of Ravuconazole in DMSO at a concentration of 1600 µg/mL.

-

-

Preparation of Fungal Inoculum :

-

Culture the fungal isolate on appropriate agar medium to obtain a pure culture.

-

Prepare a suspension of fungal conidia or yeast cells in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

-

Further dilute this suspension in RPMI-1640 broth to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

-

Microdilution Plate Preparation :

-

Add 100 µL of RPMI-1640 broth to wells 2 through 12 of a 96-well microtiter plate.

-

Prepare the drug dilutions by adding a calculated volume of the Ravuconazole stock solution to well 1 to achieve the highest desired concentration (e.g., 16 µg/mL) in a final volume of 200 µL after adding the inoculum.

-

Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

-

-

Inoculation and Incubation :

-

Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

-

Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.

-

-

MIC Determination :

-

The MIC is defined as the lowest concentration of Ravuconazole that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[15] This can be determined visually or by reading the optical density using a spectrophotometer.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 351227-64-0 | BPA22764 | Biosynth [biosynth.com]

- 4. This compound | DNDi [dndi.org]

- 5. The preparation methods of Ravuconazole and its prodrug F-RVCZ._Chemicalbook [chemicalbook.com]

- 6. Ravuconazole - Doctor Fungus [drfungus.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. In vitro activities of ravuconazole and voriconazole compared with those of four approved systemic antifungal agents against 6,970 clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. roctm.com [roctm.com]

- 11. Pharmacokinetics and Pharmacodynamics of this compound, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Pharmacodynamics of this compound, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Susceptibility Testing of Fungi to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Fosravuconazole: From Discovery to a Novel Antifungal Therapy

An In-depth Technical Guide on the Discovery and Development of Fosravuconazole

This compound, a novel triazole antifungal agent, represents a significant advancement in the treatment of fungal infections, particularly onychomycosis. Its development journey, from the initial discovery of its active moiety, ravuconazole, to its approval as a more bioavailable prodrug, offers valuable insights into modern drug discovery and development strategies. This technical guide provides a comprehensive overview of the history, mechanism of action, synthesis, and preclinical and clinical development of this compound for researchers, scientists, and drug development professionals.

Discovery and Rationale for Development

The story of this compound begins with its active form, ravuconazole. Initially discovered by Eisai, ravuconazole demonstrated potent and broad-spectrum antifungal activity. However, its development was hampered by issues related to its bioavailability. To overcome this limitation, scientists at Eisai developed this compound, a phosphate prodrug of ravuconazole. This strategic chemical modification significantly improved the aqueous solubility and oral absorption of the drug, leading to higher and more consistent plasma concentrations of the active ravuconazole.

The development rights for this compound in Japan were licensed to Seren Pharmaceuticals (formerly Brain Factory Co., Ltd.) in 2010, who then partnered with Sato Pharmaceutical in 2014 for further development and commercialization for onychomycosis. Eisai retained rights in other regions and also collaborated with the Drugs for Neglected Diseases initiative (DNDi) to explore its use for eumycetoma, a debilitating fungal disease.

Mechanism of Action

Like other azole antifungals, this compound's active metabolite, ravuconazole, targets the fungal enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, ravuconazole disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and a compromised cell membrane. This ultimately results in the inhibition of fungal growth and cell death. Ravuconazole exhibits a high affinity and selectivity for the fungal cytochrome P450 enzyme over its human counterparts, which contributes to its favorable safety profile.

The In Vitro Pharmacodynamics of Fosravuconazole: A Technical Guide

Fosravuconazole is a novel triazole antifungal agent, functioning as a prodrug that is rapidly converted in vivo to its active form, ravuconazole.[1][2] This guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, focusing on its mechanism of action, antifungal activity, and key pharmacodynamic parameters. The information is intended for researchers, scientists, and professionals involved in drug development and antifungal research.

Mechanism of Action

This compound, through its active metabolite ravuconazole, exerts its antifungal effect by targeting the fungal cell membrane.[3] Like other azole antifungals, its primary mechanism involves the inhibition of the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating membrane fluidity.[4]

By inhibiting lanosterol 14-alpha-demethylase, ravuconazole disrupts the conversion of lanosterol to ergosterol.[4] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell.[3] The consequence is a cascade of detrimental effects on the cell membrane, including increased permeability and disruption of membrane-bound enzyme activity, ultimately leading to the inhibition of fungal growth and cell death.[3][4] Notably, ravuconazole exhibits a high degree of selectivity for fungal cytochrome P450 enzymes over their human counterparts, which contributes to its favorable safety profile.[4]

In Vitro Antifungal Susceptibility

Ravuconazole demonstrates potent and broad-spectrum in vitro activity against a wide range of fungal pathogens, including dermatophytes, yeasts, and molds.

Activity against Dermatophytes

Ravuconazole is highly active against dermatophytes, the primary causative agents of onychomycosis.[5][6] This has been a key area of its clinical development.[7][8]

Table 1: In Vitro Activity of Ravuconazole against Dermatophyte Species

| Antifungal Agent | Fungal Group | MIC range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Ravuconazole | Dermatophytes | Not Specified | Not Specified | 0.5[9] |

| Posaconazole | Dermatophytes | Not Specified | Not Specified | 0.25[9] |

| Terbinafine | Dermatophytes | 0.003 - >16 | Not Specified | 0.06[10] |

| Itraconazole | Dermatophytes | Not Specified | Not Specified | Not Specified |

| Fluconazole | Dermatophytes | Not Specified | Not Specified | >16[10] |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Activity against Aspergillus Species

Ravuconazole has demonstrated good in vitro activity against various Aspergillus species, including Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus.[11][12]

Table 2: In Vitro Activity of Ravuconazole against Aspergillus Species

| Antifungal Agent | Aspergillus Species | MIC range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Ravuconazole | A. fumigatus | 0.25 - 4 | 0.5 | 0.5 |

| A. niger | 0.5 - 4 | 1 | 2 | |

| A. flavus | Not Specified | Not Specified | Not Specified | |

| A. terreus | Not Specified | Not Specified | Not Specified | |

| Voriconazole | A. fumigatus | 0.12 - 4 | 0.25 | 0.5 |

| A. niger | 0.25 - 2 | 0.5 | 1 | |

| Posaconazole | A. fumigatus | 0.03 - 1 | 0.25 | 0.5 |

| A. niger | 0.25 - 1 | 0.5 | 1 | |

| Itraconazole | A. fumigatus | 0.25 - 2 | 1 | 2 |

| A. niger | 0.5 - 2 | 2 | 2 |

Data compiled from a study involving 239 clinical isolates of Aspergillus spp. and other filamentous fungi.[13]

Activity against Other Fungi

This compound has also been investigated for its efficacy against eumycetoma caused by Madurella mycetomatis, showing superior in vitro activity compared to itraconazole.[1][2]

Table 3: In Vitro Activity against Madurella mycetomatis

| Antifungal Agent | MIC90 (µg/mL) |

| Ravuconazole | 0.016[1] |

| Itraconazole | 0.25[1] |

Experimental Protocols

Standardized methodologies are crucial for determining the in vitro pharmacodynamics of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for susceptibility testing of fungi.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent against a specific fungal isolate. The protocol is primarily based on the CLSI M38-A2 document for filamentous fungi and M27-A3 for yeasts.[11]

Protocol Overview:

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., potato dextrose agar). Conidia or spores are harvested and suspended in sterile saline. The suspension is adjusted to a specific concentration (e.g., 1 x 104 to 5 x 104 CFU/mL) using a spectrophotometer or hemocytometer.[10]

-

Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

-

Incubation: Plates are incubated at a specified temperature (e.g., 28°C for dermatophytes, 35°C for Aspergillus spp.) for a defined period (e.g., 48-72 hours for Aspergillus, 4-7 days for dermatophytes).[10][11][14]

-

MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., 100% inhibition or ≥50% inhibition depending on the drug and fungus) compared to the growth control. This can be assessed visually or spectrophotometrically.[12]

Time-Kill Kinetic Assays

Time-kill assays provide information on the rate at which an antifungal agent kills a fungal population over time at various concentrations.

Protocol Overview:

-

Inoculum Preparation: A standardized fungal suspension is prepared as in the MIC assay.

-

Assay Setup: Test tubes containing RPMI 1640 medium with various concentrations of the antifungal agent (typically multiples of the MIC) are inoculated with the fungal suspension. A growth control tube without the drug is included.

-

Incubation and Sampling: The tubes are incubated at the appropriate temperature with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[15][16]

-

Quantification: The withdrawn samples are serially diluted and plated on agar plates to determine the number of viable colony-forming units (CFU/mL).

-

Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration. The rate of fungal killing is then determined. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Post-Antifungal Effect (PAFE) Determination

The PAFE refers to the persistent suppression of fungal growth after a brief exposure to an antifungal agent.[17]

Protocol Overview:

-

Exposure: A standardized fungal suspension is exposed to a specific concentration of the antifungal agent (e.g., 1-4x MIC) for a defined period (e.g., 1-2 hours). A control suspension is incubated without the drug.

-

Drug Removal: The antifungal agent is removed by centrifugation and washing the fungal cells with fresh, drug-free medium.

-

Regrowth Monitoring: The washed fungal cells are resuspended in drug-free medium and incubated. The growth of the drug-exposed and control cultures is monitored over time by measuring turbidity (optical density) or by quantitative plating (CFU counts).

-

PAFE Calculation: The PAFE is calculated as the difference in time it takes for the drug-exposed and control cultures to increase by a specified amount (e.g., 1-log10 CFU/mL or a 50% increase in turbidity) after drug removal.

Time-Kill Kinetics and Post-Antifungal Effect of this compound

While extensive MIC data for ravuconazole is available, specific studies detailing its time-kill kinetics and PAFE against a broad range of fungi are less common in the public domain. However, based on its mechanism of action as a triazole, certain pharmacodynamic characteristics can be inferred.

-

Time-Kill Kinetics: Triazoles, including ravuconazole, are generally considered to have a concentration-dependent fungistatic effect at lower concentrations and may exhibit fungicidal activity at higher concentrations against certain fungi. The rate of killing is typically slow. For instance, studies on other azoles like posaconazole and voriconazole against Aspergillus species have shown maximal killing rates (Emax) that are often lower than those of amphotericin B.[18][19]

-

Post-Antifungal Effect (PAFE): Azoles are known to exhibit a significant PAFE.[17] This means that even after the drug concentration falls below the MIC, fungal growth remains suppressed for a period. This characteristic is important for dosing schedule design, allowing for less frequent administration, as seen with the once-weekly dosing of this compound in some clinical trials.[1][20]

Conclusion

This compound, through its active metabolite ravuconazole, is a potent antifungal agent with a broad spectrum of in vitro activity against clinically relevant fungi, particularly dermatophytes and Aspergillus species. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis, is well-established for the azole class. While detailed public data on its time-kill kinetics and PAFE are limited, its efficacy in clinical trials, particularly with intermittent dosing regimens, suggests favorable pharmacodynamic properties. Further research into these areas will continue to refine our understanding and optimize the clinical application of this promising antifungal agent.

References

- 1. Pharmacokinetics and Pharmacodynamics of this compound, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | DNDi [dndi.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Pharmacological characteristics and clinical utility of this compound L-lysine ethanolate as a new oral therapeutic for onychomycosis [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activities of posaconazole, ravuconazole, terbinafine, itraconazole and fluconazole against dermatophyte, yeast and non-dermatophyte species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Activities of 10 Antifungal Drugs against 508 Dermatophyte Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Activities of Posaconazole, Ravuconazole, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of Aspergillus spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In-vitro Activity of 10 Antifungal Agents against 320 Dermatophyte Strains Using Microdilution Method in Tehran - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Time-kill kinetics of antibiotics active against rapidly growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. roctm.com [roctm.com]

Antifungal Spectrum of Fosravuconazole Against Dermatophytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole, a prodrug of the broad-spectrum triazole antifungal agent ravuconazole, has emerged as a significant therapeutic option for the treatment of dermatophytosis, particularly onychomycosis.[1][2] Its conversion to the active moiety, ravuconazole, allows for improved pharmacokinetic properties, including enhanced hydrophilicity and oral absorbability.[3] This technical guide provides a comprehensive overview of the antifungal spectrum of this compound against dermatophytes, detailing its mechanism of action, in vitro susceptibility data, and the standardized experimental protocols used for its evaluation.

Mechanism of Action

This compound, upon administration, is metabolized to its active form, ravuconazole.[4] Like other azole antifungals, ravuconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane.[4][5]

By inhibiting lanosterol 14α-demethylase, ravuconazole disrupts the conversion of lanosterol to ergosterol.[4] This disruption leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane.[5] The consequence is a cascade of detrimental effects, including impaired membrane function, increased permeability, and ultimately, the inhibition of fungal growth and replication.[4] A key advantage of ravuconazole is its high selectivity for fungal cytochrome P450 enzymes over their human counterparts, which contributes to a favorable safety profile.[4]

Data Presentation: In Vitro Antifungal Activity

The in vitro antifungal activity of ravuconazole, the active metabolite of this compound, has been evaluated against a wide range of dermatophyte species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

| Dermatophyte Species | Number of Isolates | Ravuconazole MIC Range (µg/mL) | Ravuconazole MIC90 (µg/mL) | Reference(s) |

| Trichophyton rubrum | 51 | ≤0.03 - 0.035 | - | [6] |

| Trichophyton rubrum | 4 | <0.03125 - 0.0625 | - | [7] |

| Trichophyton mentagrophytes | 20 | ≤0.03 - 0.035 | - | [6] |

| Trichophyton interdigitale | 20 | <0.03125 - 0.125 | - | [7] |

| Trichophyton tonsurans | 1 | ≤0.03 | - | [6] |

| Trichophyton tonsurans | 20 | <0.03125 | - | [7] |

| Microsporum canis | 1 | ≤0.03 | - | [6] |

| Trichophyton spp. | - | 0.015 - 8.0 | - | [8] |

| Microsporum spp. | - | 0.015 - 1.0 | - | [8] |

| Epidermophyton floccosum | - | 0.015 - 1.0 | - | [8] |

| All Dermatophytes | 129 | - | 0.5 | [8] |

Table 1: Summary of Ravuconazole MIC data against various dermatophyte species.

Experimental Protocols

The in vitro antifungal susceptibility of dermatophytes to ravuconazole is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.[3][9] This method provides a reproducible means of assessing the antifungal activity of a compound.

CLSI M38-A2 Broth Microdilution Method for Dermatophytes

1. Media Preparation:

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, is prepared and buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[10]

2. Inoculum Preparation:

-

Dermatophyte isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to encourage sporulation.[11][12]

-

The fungal colonies are covered with sterile saline, and the surface is gently scraped to harvest conidia and hyphal fragments.[10]

-

The resulting suspension is vortexed and allowed to settle to remove large hyphal fragments.[10]

-

The turbidity of the supernatant is adjusted spectrophotometrically to achieve a final inoculum concentration of approximately 0.5-5 x 10⁴ colony-forming units (CFU)/mL.[4]

3. Antifungal Agent Dilution:

-

A stock solution of ravuconazole is prepared, and serial twofold dilutions are made in a 96-well microtiter plate containing the RPMI 1640 medium to achieve the desired final concentrations.[10]

4. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared fungal suspension.[13]

-

The plates are incubated at 28-30°C for 4 to 7 days, depending on the growth rate of the specific dermatophyte species.[4][10]

5. MIC Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥80%) compared to the growth in the drug-free control well.[14]

Mandatory Visualization: Clinical Trial Workflow

The clinical development of this compound for onychomycosis has been evaluated in multicenter, randomized, double-blind, placebo-controlled Phase III studies.[15] The following diagram illustrates a typical workflow for such a clinical trial.

Conclusion

This compound, through its active metabolite ravuconazole, demonstrates potent in vitro activity against a broad spectrum of dermatophytes, including the most common causative agents of tinea infections. Its mechanism of action, targeting the essential ergosterol biosynthesis pathway, provides a solid foundation for its clinical efficacy. The standardized CLSI M38-A2 methodology for antifungal susceptibility testing ensures reliable and comparable data for the evaluation of its antifungal spectrum. The robust clinical trial data further supports the role of this compound as a valuable therapeutic agent in the management of dermatophytosis. This technical guide provides researchers and drug development professionals with a comprehensive understanding of the antifungal properties of this compound against this important class of fungi.

References

- 1. img.antpedia.com [img.antpedia.com]

- 2. pure.teikyo.jp [pure.teikyo.jp]

- 3. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 4. Antifungal susceptibility testing of dermatophytes: Development and evaluation of an optimised broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijdmsrjournal.com [ijdmsrjournal.com]

- 6. [In vitro antifungal activity of ravuconazole against isolates of dermatophytes and Candida species from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Ravuconazole Susceptibility of Anthropophilic Dermatophyte Strains Isolated from Japanese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. ggits.org [ggits.org]

- 10. academic.oup.com [academic.oup.com]

- 11. medicinearticle.com [medicinearticle.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Conversion Kinetics of Fosravuconazole to Ravuconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosravuconazole is a water-soluble phosphonooxymethyl ether prodrug of the broad-spectrum triazole antifungal agent, ravuconazole. Developed to overcome the poor aqueous solubility of ravuconazole and enhance its oral bioavailability, this compound undergoes rapid and extensive conversion to the active moiety, ravuconazole, in vivo. This technical guide provides a comprehensive overview of the kinetics governing this critical biotransformation process. It consolidates quantitative pharmacokinetic data from preclinical and clinical studies, details the experimental methodologies employed, and visualizes the underlying biological pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals involved in antifungal drug development and pharmacokinetic research.

Introduction

Ravuconazole is a potent triazole antifungal agent with a broad spectrum of activity. However, its clinical development was initially hampered by its low aqueous solubility, which limited its formulation options, particularly for intravenous administration, and led to variable oral absorption. To address these limitations, this compound (formerly known as BMS-379224 or E-1224) was developed as a water-soluble prodrug.[1][2][3]

The fundamental principle behind this compound's design is its in vivo conversion to ravuconazole, a process that is central to its pharmacokinetic and pharmacodynamic profile. Understanding the kinetics of this conversion is paramount for optimizing dosing regimens, predicting drug exposure, and ensuring therapeutic efficacy. This guide synthesizes the available scientific literature to provide a detailed examination of the conversion of this compound to ravuconazole.

The Conversion Pathway of this compound

This compound is a phosphonooxymethyl ether of ravuconazole. Its conversion to the active drug, ravuconazole, is a two-step process that occurs rapidly within the body.

Enzymatic Cleavage

The first and rate-limiting step in the conversion is the enzymatic cleavage of the phosphate group from the this compound molecule. This reaction is primarily catalyzed by alkaline phosphatases, which are ubiquitous enzymes found in various tissues and in the bloodstream.[1] The hydrolysis of the phosphate ester results in the formation of a highly unstable hemiacetal intermediate.

Spontaneous Hydrolysis

The hemiacetal intermediate formed in the first step is chemically labile and undergoes spontaneous (non-enzymatic) hydrolysis. This rapid breakdown of the intermediate yields the active drug, ravuconazole, along with formaldehyde and inorganic phosphate as byproducts.

The following diagram illustrates the conversion pathway of this compound to ravuconazole.

References

In Vivo Efficacy of Fosravuconazole in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole is a novel, water-soluble triazole antifungal agent that serves as a prodrug for Ravuconazole.[1] Upon administration, this compound is rapidly converted to Ravuconazole, its active metabolite, which exhibits broad-spectrum antifungal activity.[1][2] This technical guide provides an in-depth overview of the in vivo efficacy of this compound, primarily through the extensive preclinical data available for its active moiety, Ravuconazole, in various animal models of systemic and superficial fungal infections. The data presented herein is critical for understanding the therapeutic potential of this compound and for guiding further research and development.

The primary mechanism of action for Ravuconazole, like other azoles, involves the inhibition of fungal lanosterol 14α-demethylase. This enzyme is a key component in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1] By disrupting ergosterol synthesis, Ravuconazole compromises the fungal cell membrane, leading to cell death.[1]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

The signaling pathway below illustrates the mechanism of action of Ravuconazole, the active metabolite of this compound.

References

Beyond Ergosterol: A Technical Examination of Fosravuconazole's Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole, a prodrug of the potent triazole antifungal agent ravuconazole, has emerged as a significant therapeutic option, particularly for the treatment of onychomycosis.[1][2] Its primary and well-documented mechanism of action is the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[3][4][5] This technical guide synthesizes the current understanding of this compound's molecular targets. While the inhibition of lanosterol 14-alpha-demethylase (CYP51) is the definitive target, this document will also explore the downstream consequences of this interaction and speculate on potential, yet currently unsubstantiated, secondary molecular interactions based on the broader understanding of azole antifungals.

The Established Molecular Target: Inhibition of Ergosterol Synthesis

This compound is readily converted in the body to its active form, ravuconazole.[1][4] Ravuconazole, like other azole antifungals, targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase.[3][4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[4] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[4][6]

The inhibition of lanosterol 14-alpha-demethylase by ravuconazole leads to a depletion of ergosterol and a concurrent accumulation of toxic 14-alpha-methylated sterol precursors within the fungal cell.[4][5] This disruption of sterol homeostasis has profound consequences for the fungus, resulting in increased membrane permeability, dysfunction of membrane-associated enzymes, and ultimately, the inhibition of fungal growth and replication (fungistatic effect), which can lead to cell death (fungicidal effect).[4][6]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by ravuconazole.

Quantitative Data on this compound Efficacy

Clinical trials have provided robust quantitative data on the efficacy of this compound, primarily in the context of onychomycosis. These studies highlight the clinical outcomes resulting from the inhibition of ergosterol synthesis.

| Efficacy Endpoint | This compound (100 mg daily for 12 weeks) | Placebo | Study Reference |

| Complete Cure Rate at Week 48 | 59.4% (60/101 patients) | 5.8% (3/52 patients) | [1][7] |

| Mycological Cure Rate at Week 48 | 82.0% (73/89 patients) | 20.0% (10/50 patients) | [1][7] |

| Complete Cure Rate in Patients with <55% Nail Involvement Reduction at Week 24 (Additional Treatment Group) | 46.7% | 29.6% (Follow-up Group) | [8] |

| Complete Cure Rate in Patients with ≥55% Nail Involvement Reduction at Week 24 | 73.3% | N/A | [8] |

Potential Molecular Targets Beyond Ergosterol Synthesis: Avenues for Future Research

Currently, there is a lack of direct scientific evidence identifying specific molecular targets of this compound beyond lanosterol 14-alpha-demethylase. However, based on the known downstream effects of ergosterol depletion and the broader pharmacology of azole antifungals, several hypotheses for future investigation can be proposed:

-

Disruption of Membrane-Bound Protein Function: Ergosterol is vital for the proper functioning of many integral membrane proteins, including transporters and signaling receptors. Its depletion could indirectly affect these proteins, leading to a cascade of secondary cellular effects.

-

Impact on Cell Cycle and Division: The integrity of the cell membrane is crucial for cytokinesis and cell division. Severe membrane stress induced by ergosterol depletion could potentially interfere with the molecular machinery governing these processes.

-

Induction of Oxidative and Nitrosative Stress: The accumulation of toxic sterol intermediates and a compromised cell membrane could lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), triggering cellular stress response pathways.

-

Modulation of Fungal Virulence Factors: Some virulence factors in pathogenic fungi are associated with the cell membrane or are secreted through membrane-dependent pathways. Disruption of membrane integrity could potentially impact the expression or function of these factors.

It is critical to emphasize that these are speculative pathways and require dedicated experimental validation to determine if they are directly or indirectly influenced by this compound.

Experimental Protocols

In the absence of studies on alternative targets, a foundational experimental protocol for assessing the primary antifungal activity is provided below. This methodology is fundamental to characterizing the mechanism of action of antifungal agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.

Materials:

-

Fungal isolate

-

Antifungal agent (e.g., Ravuconazole)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Inoculum suspension (adjusted to a specific turbidity)

Procedure:

-

Preparation of Antifungal Agent Dilutions:

-

Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium.

-

Prepare a suspension of fungal conidia or yeast cells in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer, which corresponds to a specific cell density.

-

Dilute the adjusted inoculum in RPMI-1640 medium to the final desired concentration.

-

-

Inoculation:

-

Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

-

Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the microtiter plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.

-

-

MIC Determination:

-

Following incubation, visually inspect the plates for fungal growth (turbidity).

-

The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.

-

Experimental Workflow: Investigating Novel Molecular Targets

Caption: A potential experimental workflow to identify novel molecular targets.

Conclusion

The established molecular target of this compound's active form, ravuconazole, is unequivocally the inhibition of lanosterol 14-alpha-demethylase within the ergosterol biosynthesis pathway. This targeted action leads to the potent antifungal efficacy observed in clinical settings. While the existence of molecular targets beyond this primary mechanism remains unproven, the profound impact of ergosterol depletion on fungal cell physiology suggests multiple avenues for future research. Elucidating any potential secondary targets or downstream effects will provide a more comprehensive understanding of this compound's antifungal activity and may inform the development of future antifungal therapies.

References

- 1. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Ravuconazole - Doctor Fungus [drfungus.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Fosravuconazole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fosravuconazole, a triazole antifungal agent. It covers its core chemical properties, mechanism of action, and detailed experimental protocols from recent studies, presented for a scientific audience engaged in drug discovery and development.

Core Chemical Properties

This compound (CAS Number: 351227-64-0) is a water-soluble phosphonooxymethyl ether prodrug of Ravuconazole.[1][] This structural modification enhances its solubility and bioavailability.[1][3][4] Upon administration, it is converted in the body to its active form, Ravuconazole.[3][5][6]

| Property | Value | Source |

| CAS Number | 351227-64-0 | [1][][3] |

| Molecular Formula | C₂₃H₂₀F₂N₅O₅PS | [][3][6] |

| Molecular Weight | 547.47 g/mol | [][6] |

| Melting Point | 90.27 °C | [3] |

| Boiling Point | 480 °C | [3] |

| Appearance | Solid powder | [] |

| Solubility | Highly soluble in water; Soluble in DMSO | [1][] |

| Synonyms | BEF-1224, BMS-379224, E-1224 | [1][] |

Mechanism of Action

This compound exerts its antifungal effect through its active metabolite, Ravuconazole. As a member of the azole class, Ravuconazole targets the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase.[3][5][7] This enzyme is a critical component of the ergosterol biosynthesis pathway.

By inhibiting lanosterol 14-alpha-demethylase, Ravuconazole disrupts the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[5][7] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterols.[5][7] The consequence is a disruption of membrane integrity and function, ultimately leading to the inhibition of fungal growth and cell death.[3][7] this compound has demonstrated a high degree of selectivity for fungal cytochrome P450 enzymes over their human counterparts, which minimizes potential adverse effects.[5]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of Ravuconazole (the active metabolite of this compound) against various fungal pathogens.

-

Methodology:

-

Fungal Strains: Cultures of clinically relevant fungi, such as Candida spp., Aspergillus spp., and Trichophyton spp., are used.[1]

-

Culture Conditions: Fungi are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain viable colonies.

-

Inoculum Preparation: A standardized inoculum is prepared by suspending fungal colonies in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Microdilution Assay: The assay is performed in 96-well microtiter plates. A serial two-fold dilution of Ravuconazole is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: Plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that visibly inhibits fungal growth. For some fungi, a spectrophotometric reading may be used for a more quantitative assessment. A study on Madurella mycetomatis identified a 90% minimum inhibitory concentration (MIC₉₀) of 0.016 µg/mL for Ravuconazole.[8]

-

In Vivo Efficacy in a Murine Model of Systemic Infection

-

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of disseminated fungal infection.

-

Methodology:

-

Animal Model: Swiss female mice are commonly used.[1]

-

Infection: Mice are infected intravenously with a lethal dose of a fungal pathogen, such as Candida albicans.[9]

-

Treatment Groups: Animals are randomized into several groups: a vehicle control group and multiple this compound treatment groups receiving different doses.

-

Drug Administration: this compound is administered, often orally, once daily for a specified duration (e.g., 7-14 days), starting shortly after infection.[9]

-

Efficacy Endpoints: The primary endpoint is typically survival over a defined period (e.g., 21-30 days). Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain), determined by colony-forming unit (CFU) counts from homogenized tissues.

-

Data Analysis: Survival curves are analyzed using the log-rank test, and fungal burden data are compared using appropriate statistical tests (e.g., Mann-Whitney U test).

-

Clinical Trial Protocol for Eumycetoma Treatment

-

Objective: To assess the efficacy, safety, and pharmacokinetics of this compound compared to the standard of care (Itraconazole) for the treatment of eumycetoma.[10][11][12]

-

Study Design: A randomized, double-blind, comparative clinical trial.[10]

-

Participant Population: Patients with confirmed eumycetoma caused by Madurella mycetomatis.[11]

-

Methodology:

-

Randomization: Patients are randomized to receive either this compound or Itraconazole.

-

Dosing Regimen:

-

Efficacy Assessment: The primary endpoint is the reduction in lesion size and the rate of complete cure after 12 months of treatment.[11][12]

-

Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentrations of Ravuconazole, Itraconazole, and its active metabolite, hydroxyitraconazole. Nonlinear mixed-effects modeling is used to develop population pharmacokinetic models.[8][11][12]

-

Safety Monitoring: Adverse events are monitored and recorded throughout the study.

-

References

- 1. This compound | azole-based antifungal agent | CAS 351227-64-0 | prodrug of ravuconazole| E-1224, BEF-1224, and BMS-379224 | Suppli [invivochem.com]

- 3. This compound | 351227-64-0 | BPA22764 | Biosynth [biosynth.com]

- 4. Efficacy and safety of this compound L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. glpbio.com [glpbio.com]

- 10. This compound | DNDi [dndi.org]

- 11. Pharmacokinetics and Pharmacodynamics of this compound, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Pharmacodynamics of this compound, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Phase Clinical Trial Results for Fosravuconazole

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Fosravuconazole is an orally bioavailable azole antifungal.[3] As a prodrug, it is rapidly converted in the body to its active form, ravuconazole.[1] Ravuconazole exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][4] This high affinity and selectivity for fungal cytochrome P450 enzymes minimize off-target effects.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Fosravuconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole is a potent, broad-spectrum triazole antifungal agent. It is a prodrug of Ravuconazole, designed to improve aqueous solubility and bioavailability. This compound is converted in vivo to its active form, Ravuconazole, which exhibits strong antifungal activity through the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This document provides a detailed protocol for the chemical synthesis and purification of this compound, intended for research and development purposes.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, after its conversion to Ravuconazole, targets the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. By binding to the heme iron in the active site of CYP51, Ravuconazole blocks the demethylation of lanosterol, a precursor to ergosterol. This inhibition disrupts the production of ergosterol and leads to the accumulation of toxic sterol intermediates in the fungal cell membrane, ultimately inhibiting fungal growth.

Application Note: Quantitative Analysis of Fosravuconazole using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole is a prodrug of the broad-spectrum triazole antifungal agent ravuconazole. It is effective against a variety of fungal pathogens by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Accurate quantification of this compound and its active metabolite, ravuconazole, in pharmaceutical formulations and biological matrices is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note provides a detailed HPLC method for the quantification of this compound, including a comprehensive experimental protocol and method validation parameters based on ICH Q2(R1) guidelines.

Signaling Pathway of this compound's Mechanism of Action

This compound, after administration, is converted to its active form, ravuconazole. Ravuconazole targets the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The primary mechanism of action involves the inhibition of the enzyme lanosterol 14-alpha-demethylase.[1][2][3] This enzyme is a key component of the fungal cytochrome P450 system and is responsible for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, ravuconazole disrupts the fungal cell membrane, leading to increased permeability and ultimately, fungal cell death.[1][2][3]

Mechanism of action of this compound.

HPLC Analytical Method